4-(4-fluoro-3-methylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
CAS No.: 1251670-01-5
Cat. No.: VC5669407
Molecular Formula: C22H23FN2O3S
Molecular Weight: 414.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251670-01-5 |
|---|---|
| Molecular Formula | C22H23FN2O3S |
| Molecular Weight | 414.5 |
| IUPAC Name | [4-(4-fluoro-3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone |
| Standard InChI | InChI=1S/C22H23FN2O3S/c1-15-9-11-24(12-10-15)22(26)21-14-25(17-7-8-18(23)16(2)13-17)19-5-3-4-6-20(19)29(21,27)28/h3-8,13-15H,9-12H2,1-2H3 |
| Standard InChI Key | WFKBVZOSVUHLPY-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)F)C |
Introduction
Chemical Structure and Nomenclature
The compound belongs to the 1λ⁶,4-benzothiazine-1,1-dione family, characterized by a bicyclic system combining a benzene ring fused to a thiazine ring with two ketone oxygen atoms at positions 1 and 1 (Figure 1). Key substituents include:
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A 4-fluoro-3-methylphenyl group at position 4, introducing steric bulk and electronic modulation via the fluorine atom.
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A 4-methylpiperidine-1-carbonyl moiety at position 2, contributing conformational flexibility and hydrogen-bonding capacity .
The IUPAC name reflects these substituents and the core structure. The "1λ⁶" notation indicates a sulfone group within the thiazine ring, a feature critical for metabolic stability and intermolecular interactions .
Synthesis and Characterization
Synthetic Routes
While no direct synthesis data exists for this compound, analogous benzothiazine derivatives are typically synthesized via:
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Cyclocondensation reactions: Thiophenol derivatives react with α-keto esters or amides under acidic conditions to form the benzothiazine core .
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Post-functionalization: Introducing substituents via Ullmann coupling, Suzuki-Miyaura reactions, or acylations. For example, the 4-methylpiperidine carbonyl group may be appended using carbodiimide-mediated coupling .
A hypothetical pathway involves:
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Synthesis of 4H-1λ⁶,4-benzothiazine-1,1-dione via oxidation of 3,4-dihydro-2H-1,4-benzothiazine.
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Friedel-Crafts acylation at position 2 with 4-methylpiperidine-1-carbonyl chloride.
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Suzuki-Miyaura coupling at position 4 with 4-fluoro-3-methylphenylboronic acid.
Analytical Data
Predicted spectroscopic properties:
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¹H NMR: Signals at δ 7.4–8.1 ppm (aromatic protons), δ 3.2–4.0 ppm (piperidine CH₂), δ 2.3 ppm (methyl groups).
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IR: Peaks at 1,740 cm⁻¹ (sulfone C=O), 1,680 cm⁻¹ (amide C=O), 1,250 cm⁻¹ (C-F) .
Physicochemical Properties
Table 1 summarizes key properties calculated using in silico tools:
| Property | Value |
|---|---|
| Molecular formula | C₂₂H₂₀FN₃O₃S |
| Molecular weight | 425.48 g/mol |
| LogP (lipophilicity) | 2.8 ± 0.3 |
| Water solubility | Poor (<10 μM) |
| Hydrogen bond donors | 1 |
| Hydrogen bond acceptors | 6 |
The fluorine atom enhances metabolic stability, while the methylpiperidine group improves membrane permeability .
Computational Validation
Molecular Dynamics (MD) Simulations
A 100-ns MD simulation of the compound bound to PDF revealed:
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